![molecular formula C22H19ClN4O2S B11039525 N-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11039525.png)
N-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of heterocyclic molecules known as benzothiazoles. It contains a benzothiazole core with additional functional groups.
- The structure consists of a benzothiazole ring fused with a pyrrole ring and an amide group.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its simplified name or chemical formula.
- Imidazole derivatives like this one have diverse chemical and biological properties, making them important in drug development .
Preparation Methods
- The synthetic routes for this compound can vary, but here’s a general outline:
Step 1: Start with the synthesis of the benzothiazole ring. This can be achieved through cyclization of an appropriate precursor.
Step 2: Introduce the pyrrole ring by reacting the benzothiazole intermediate with an appropriate pyrrole derivative.
Step 3: Attach the amide group to the pyrrole ring using standard amide-forming reactions.
- Industrial production methods may involve modifications of these steps, optimization, and scalability.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can reduce functional groups (e.g., carbonyls) or the benzothiazole ring itself.
Substitution: Substitution reactions can occur at various positions on the benzothiazole or pyrrole rings.
Common Reagents: Specific reagents depend on the reaction type, but examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major Products: These reactions can yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.
Chemistry: Explore its reactivity, stability, and interactions with other molecules.
Biology: Study its effects on cellular processes, receptors, and enzymes.
Industry: Assess its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its structural features.
- Investigate its binding affinity, cellular uptake, and downstream effects.
- Pathways involved may include signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
- Similar benzothiazole-based compounds may exist, but this specific combination of functional groups is unique.
- Other benzothiazole derivatives may lack the pyrrole ring or the amide group.
- Examples of similar compounds include benzothiazole-based drugs like omeprazole (antiulcer) or metronidazole (antibacterial).
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications.
Biological Activity
N-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide, identified by its CAS number 1010923-17-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C22H19ClN4O2S, with a molecular weight of 438.9 g/mol. The structure comprises a benzothiazole core linked to a pyrrole ring and an amide functional group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H19ClN4O2S |
Molecular Weight | 438.9 g/mol |
CAS Number | 1010923-17-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazole ring followed by the introduction of the pyrrole and amine functionalities. Detailed synthetic routes can vary but often utilize standard coupling reactions and condensation techniques.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Ewing's Sarcoma Studies : In a study focused on Ewing's sarcoma, this compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 0.35 μM against TC32 cells, indicating potent antiproliferative effects .
- Mechanism of Action : The compound acts as a functional inhibitor of the EWS-FLI1 oncogenic fusion protein, which is crucial in the pathogenesis of Ewing's sarcoma. It was shown to decrease transcriptional activity associated with this protein in a dose-dependent manner .
Other Pharmacological Activities
Beyond its anticancer effects, preliminary studies suggest that this compound may possess antibacterial properties. However, further investigation is needed to establish its efficacy against specific bacterial strains.
Structure-Activity Relationship (SAR)
A series of derivatives based on the core structure have been synthesized to evaluate their biological activity. The SAR studies revealed that modifications at specific positions on the phenyl ring significantly affect potency:
Compound Modification | GI50 (μM) | Observations |
---|---|---|
Unmodified (Lead) | 0.35 | High activity against TC32 cells |
4-Methoxy Substitution | >10 | Loss of activity due to steric hindrance |
4-Fluoromethyl | 0.98 | Moderate activity; off-target effects noted |
Dimethylamine Derivative | 0.26 | Enhanced potency compared to lead |
These findings underscore the importance of specific substituents in modulating biological activity and highlight potential pathways for further drug development.
Properties
Molecular Formula |
C22H19ClN4O2S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C22H19ClN4O2S/c23-17-6-3-15(4-7-17)9-10-24-20(28)14-25-21(29)16-5-8-18-19(13-16)30-22(26-18)27-11-1-2-12-27/h1-8,11-13H,9-10,14H2,(H,24,28)(H,25,29) |
InChI Key |
GYYPYHHRDFMLKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.